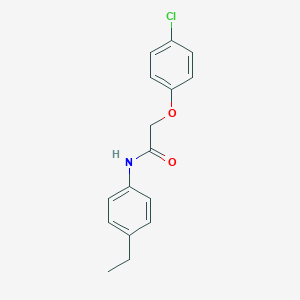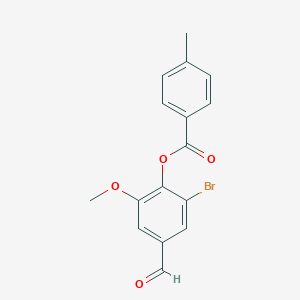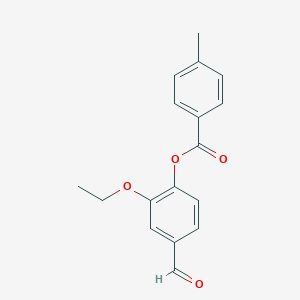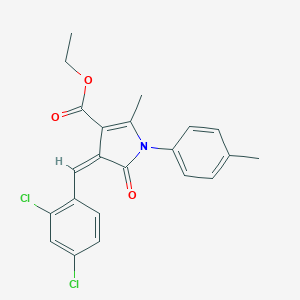
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ETP-46464, is a small molecule inhibitor that has shown potential in cancer treatment. It is a purine analog that inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis.
作用机制
The mechanism of action of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of DHODH, which is a flavin-dependent enzyme that catalyzes the oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione binds to the flavin adenine dinucleotide (FAD) cofactor of DHODH and inhibits its activity, leading to a decrease in pyrimidine synthesis and ultimately cell death.
Biochemical and Physiological Effects:
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have potent antiproliferative effects in cancer cells. In addition, it has been shown to induce apoptosis, inhibit angiogenesis, and affect the tumor microenvironment. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to have immunomodulatory effects, which may enhance its anticancer activity.
实验室实验的优点和局限性
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo studies. It has shown promising results in preclinical studies against various types of cancer. However, 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans are still being evaluated.
未来方向
There are several future directions for research on 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione. One direction is to further elucidate its mechanism of action and identify potential biomarkers for predicting response to treatment. Another direction is to evaluate its efficacy and safety in clinical trials, both as a single agent and in combination with other anticancer therapies. Additionally, research on the immunomodulatory effects of 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione may lead to the development of new immunotherapy approaches for cancer treatment.
合成方法
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis process involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with phenylacetonitrile followed by the reaction with sodium ethoxide. The final product is obtained after further purification steps.
科学研究应用
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA replication and cell proliferation. Inhibition of DHODH by 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione leads to a decrease in pyrimidine synthesis and ultimately cell death. 8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione has shown promising results in preclinical studies against various types of cancer, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
1,7-dibenzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-29-21-23-19-18(25(21)14-16-10-6-4-7-11-16)20(27)26(22(28)24(19)2)15-17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWVXWNSZHGCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylsulfanyl)-3-methyl-1,7-bis(phenylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B400670.png)






![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400682.png)

![2-[(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B400685.png)


![5-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(4-chlorophenyl)-5-oxopentanamide](/img/structure/B400688.png)
